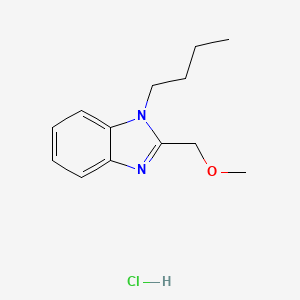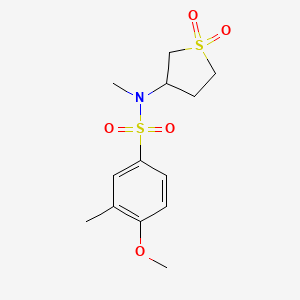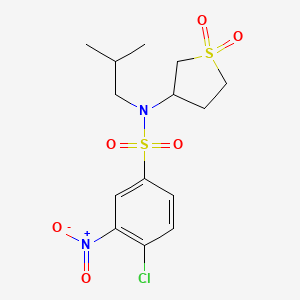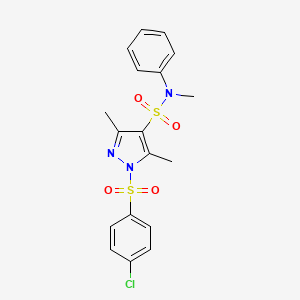
6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as 6-Bromo-2-oxo-2H-chromene-3-carboxamide, is a synthetic compound that has been widely studied due to its potential applications in various scientific fields. This compound belongs to the class of chromenes, which are heterocyclic aromatic compounds that contain a three-ring structure. 6-Bromo-2-oxo-2H-chromene-3-carboxamide has been extensively studied due to its potential applications in medicinal chemistry, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideo-2H-chromene-3-carboxamide has been studied for its potential applications in various scientific fields. This compound has been shown to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for drug discovery. In addition, 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideo-2H-chromene-3-carboxamide has been studied for its potential applications in medicinal chemistry, as it has been shown to possess anticancer and anti-inflammatory properties. Furthermore, this compound has been studied for its potential applications in biochemistry, as it has been shown to be a potential inhibitor of enzymes involved in metabolic pathways.
Wirkmechanismus
The exact mechanism of action of 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideo-2H-chromene-3-carboxamide is not yet fully understood. However, it is believed that this compound acts by binding to specific proteins and enzymes in the body, thus inhibiting their activity. It is also believed that this compound may be able to modulate the activity of certain enzymes involved in metabolic pathways, thus affecting the overall metabolism of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideo-2H-chromene-3-carboxamide have not yet been fully studied. However, this compound has been shown to possess antibacterial, antifungal, and antiviral properties. In addition, 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideo-2H-chromene-3-carboxamide has been shown to possess anticancer and anti-inflammatory properties. Furthermore, this compound may be able to modulate the activity of certain enzymes involved in metabolic pathways, thus affecting the overall metabolism of the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideo-2H-chromene-3-carboxamide in lab experiments include its high yield of product, its stability in a wide range of conditions, and its ability to be synthesized through a variety of methods. However, there are also some limitations to using this compound in lab experiments. For example, this compound is not water-soluble, which may limit its use in certain experiments. In addition, the exact mechanism of action of this compound is not yet fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
Due to the potential applications of 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideo-2H-chromene-3-carboxamide, there are many future directions that can be explored. For example, further research can be conducted to better understand the exact mechanism of action of this compound. In addition, further research can be conducted to investigate the potential applications of this compound in medicinal chemistry, drug discovery, and biochemistry. Furthermore, further research can be conducted to investigate the biochemical and physiological effects of this compound on the body. Finally, further research can be conducted to investigate the potential advantages and limitations of using this compound in lab experiments.
Synthesemethoden
6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideo-2H-chromene-3-carboxamide can be synthesized through a variety of methods. One of the most common methods involves the use of a Grignard reagent to react with a bromo-substituted chromene. This reaction produces the desired compound in a high yield. Other methods of synthesis include the use of an acid-catalyzed reaction, a microwave-assisted reaction, and a metal-catalyzed reaction.
Eigenschaften
IUPAC Name |
6-bromo-N-butan-2-yl-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-4-8(2)17-14(18)11-6-9-5-10(16)7-12(20-3)13(9)21-15(11)19/h5-8H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJSKEWAYDQMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate](/img/structure/B6417374.png)
![2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6417380.png)
![13-methyl-8-[4-(propan-2-yl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B6417384.png)

![3-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)propan-1-ol](/img/structure/B6417390.png)
![4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6417393.png)

![6-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6417403.png)

![N-(2-ethoxyphenyl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B6417415.png)

![6-butyl-4-(3-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6417443.png)
![methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6417446.png)
![2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol](/img/structure/B6417466.png)